![molecular formula C8H9N3O2 B2598380 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine CAS No. 84538-40-9](/img/structure/B2598380.png)
2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine” is a compound with the molecular weight of 179.18 . It is a type of aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines . A three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs in a single step .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by two methoxy groups attached to the 2nd and 4th positions of the pyrrolopyrimidine core .
Chemical Reactions Analysis
Pyrimidines, including “this compound”, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 179.18 .
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
Facile Synthesis Approach : A method for synthesizing 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine involves a three-step process starting with the bromination of 2,4-dimethoxy-6-methyl-5-nitropyrimidine, followed by conversion into the target compound (Cupps, Wise, & Townsend, 1982).
Catalytic Hydrogenation Process : Another synthesis method involves catalytic hydrogenation leading to C-benzyl bond cleavage in the compound, indicating a novel route to other pyrrolo[3,2-d]pyrimidine derivatives (Otmar, Masojídková, Buděšínský, & Holý, 1998).
Application in Inhibitors and Antitumor Agents
Active-Site-Directed Inhibitor : A compound bearing a reactive lactam ring, derived from 2,4-dimethoxy-5H-pyrrolo[2,3-d]pyrimidine, has been identified as an active-site-directed, irreversibly acting inhibitor of xanthine oxidase (Rosemeyer, Kretschmer, & Seela, 1985).
Antitumor Activity : A derivative of this compound, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, has shown significant activity against the Walker 256 carcinosarcoma in rats, indicating its potential as an antitumor agent (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Development of Novel Compounds
Novel Pyrrolo[3,2-d]pyrimidine Derivatives : The synthesis of new pyrimidine derivatives incorporating 1H-tetrazol-5-ylthio moiety from 2,4-dimethoxy pyrimidine has been explored, with some compounds exhibiting good antibacterial activity (Dişli, Mercan, & Yavuz, 2013).
Microwave-Assisted Synthesis : A microwave-assisted three-component reaction has been utilized for synthesizing novel 5-arylamino-pyrrolo[2,3-d]pyrimidine derivatives, showing an efficient and high-yield process (Naidu & Bhuyan, 2014).
Antiproliferative Potential : Studies on N5-substituted pyrrolo[3,2-d]pyrimidines have revealed their potential as antiproliferative agents, with modifications at the N5 position significantly impacting their efficacy (Cawrse, Robinson, Lee, Wilson, & Seley‐Radtke, 2019).
Wirkmechanismus
Target of Action
Pyrrolo[3,2-d]pyrimidines, a class of compounds to which 2,4-dimethoxy-5h-pyrrolo[3,2-d]pyrimidine belongs, have been reported to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Mode of Action
It’s known that pyrrolo[3,2-d]pyrimidines interact with their targets to exert their effects . The interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Given the broad range of biological activities associated with pyrrolo[3,2-d]pyrimidines, it can be inferred that multiple pathways might be affected . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Given the broad range of biological activities associated with pyrrolo[3,2-d]pyrimidines, it can be inferred that the compound might have multiple effects at the molecular and cellular levels .
Zukünftige Richtungen
Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests potential future directions in the development of new pyrimidines as anti-inflammatory agents .
Biochemische Analyse
Biochemical Properties
It is known that pyrrolo[3,2-d]pyrimidine derivatives have shown various biological properties such as antibacterial, antiviral, anti-inflammatory, and anticancer activities .
Cellular Effects
Some pyrrolo[3,2-d]pyrimidine derivatives have been found to induce cell cycle arrest and apoptosis in HepG2 cells .
Molecular Mechanism
Some pyrrolo[3,2-d]pyrimidine derivatives have been found to interact with Bcl2 anti-apoptotic protein .
Eigenschaften
IUPAC Name |
2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-12-7-6-5(3-4-9-6)10-8(11-7)13-2/h3-4,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIYYDQWNQWIBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
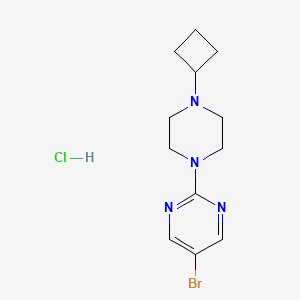

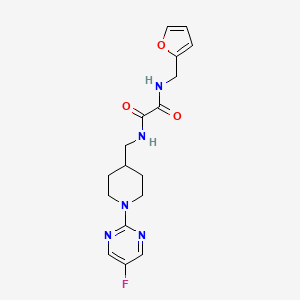

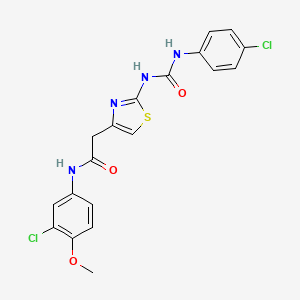
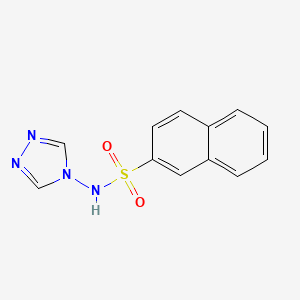

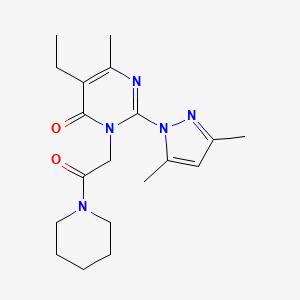

![1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine](/img/structure/B2598314.png)
![1-Ethylsulfonyl-2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2598317.png)
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2598318.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2598320.png)
